4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole is an organic compound that features a tert-butyl group, a pyrrolidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole typically involves the reaction of tert-butyl-substituted precursors with pyrrolidine and oxazole derivatives. One common method includes the use of tert-butyl esters, which are introduced into the compound through a series of reactions involving flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems is particularly advantageous in industrial settings due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-2-(pyrrolidin-2-yl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
4-(tert-Butyl)-2-(pyrrolidin-2-yl)imidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
4-(tert-Butyl)-2-(pyrrolidin-2-yl)oxazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-tert-butyl-2-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)9-7-14-10(13-9)8-5-4-6-12-8/h7-8,12H,4-6H2,1-3H3 |
InChI Key |
ZQVXKSLCFZMMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.